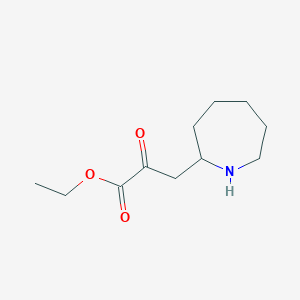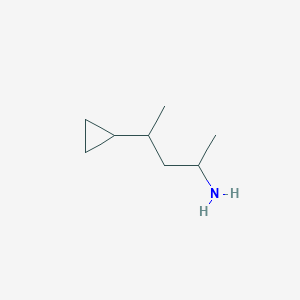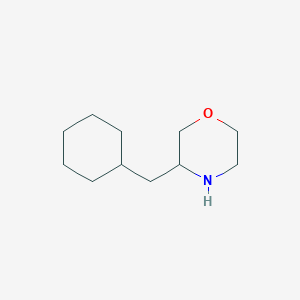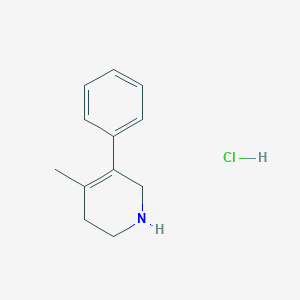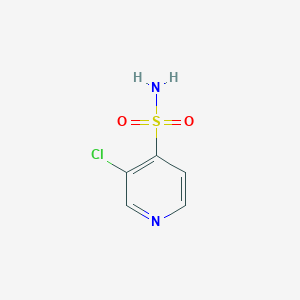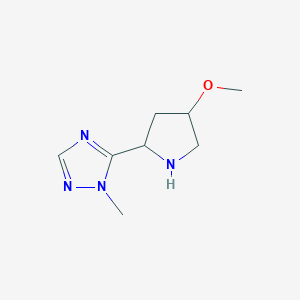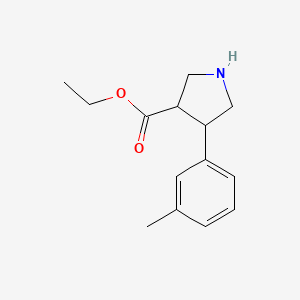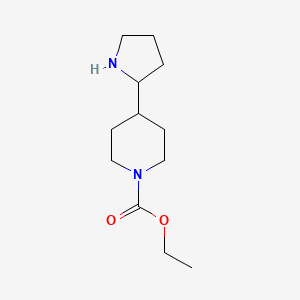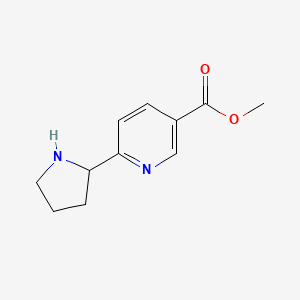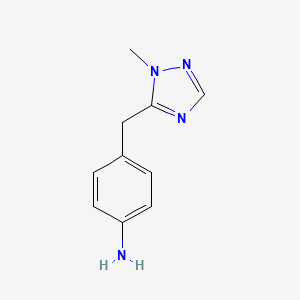
4-((1-Methyl-1h-1,2,4-triazol-5-yl)methyl)aniline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-((1-Methyl-1h-1,2,4-triazol-5-yl)methyl)aniline is a chemical compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-((1-Methyl-1h-1,2,4-triazol-5-yl)methyl)aniline typically involves the reaction of 4-chloromethyl aniline with 1-methyl-1H-1,2,4-triazole under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, and can lead to higher yields and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically in the presence of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, where the triazole or aniline moiety can be replaced with other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various halogenating agents, nucleophiles, and electrophiles.
Major Products Formed:
Oxidation: Oxidized derivatives of the triazole or aniline moiety.
Reduction: Reduced derivatives of the triazole or aniline moiety.
Substitution: Substituted triazole or aniline derivatives.
科学的研究の応用
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound has shown potential as a bioactive molecule with applications in drug discovery and development.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 4-((1-Methyl-1h-1,2,4-triazol-5-yl)methyl)aniline involves its interaction with specific molecular targets and pathways. In medicinal applications, it has been shown to inhibit certain enzymes and proteins involved in cell proliferation and survival. The triazole moiety is known to interact with biological targets through hydrogen bonding and hydrophobic interactions, leading to the modulation of their activity.
類似化合物との比較
1-Methyl-1H-1,2,4-triazole: A simpler triazole derivative with similar chemical properties.
4-(1H-1,2,4-triazol-1-yl)benzoic acid: Another triazole derivative with potential anticancer activity.
2-Methoxy-3-(1-methyl-1H-1,2,4-triazol-3-yl)aniline: A related compound used in the preparation of pyridazines for disease treatment.
Uniqueness: 4-((1-Methyl-1h-1,2,4-triazol-5-yl)methyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
特性
分子式 |
C10H12N4 |
|---|---|
分子量 |
188.23 g/mol |
IUPAC名 |
4-[(2-methyl-1,2,4-triazol-3-yl)methyl]aniline |
InChI |
InChI=1S/C10H12N4/c1-14-10(12-7-13-14)6-8-2-4-9(11)5-3-8/h2-5,7H,6,11H2,1H3 |
InChIキー |
UJUSZCXPKJOEHH-UHFFFAOYSA-N |
正規SMILES |
CN1C(=NC=N1)CC2=CC=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-(2,4-dimethylphenyl)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13541332.png)
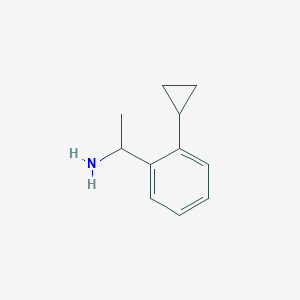
![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(1-methyl-1H-pyrazol-4-yl)methyl]propanoic acid](/img/structure/B13541348.png)
